molecular formula C17H13N3O3 B1251618 Circumdatin C

Circumdatin C

Cat. No. B1251618
M. Wt: 307.3 g/mol
InChI Key: RZQWOVDHZGSLCQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Circumdatin C is a natural product found in Aspergillus ochraceus with data available.

Scientific Research Applications

Synthesis and Structural Characterization

Circumdatin C, a benzodiazepine alkaloid, has been a subject of interest in synthetic chemistry and structural analysis. The total synthesis of Circumdatin C has been achieved, providing insights into its complex molecular structure. It possesses a 3H-quinazolin-4-one and a 1,4-benzodiazepin-5-one moiety, highlighting its intricate and unique chemical composition. The synthesis process involved the creation of a tripeptide derivative, which was then transformed through various chemical reactions to yield Circumdatin C. This synthesis not only underscores the compound's structural complexity but also sets the stage for further studies into its potential applications (Witt & Bergman, 2001).

UV Protection and Marine-Derived Fungi

Circumdatin C, along with other circumdatin alkaloids, has been identified in marine-derived fungi, showcasing its natural occurrence and potential ecological roles. These compounds, particularly Circumdatin I, have been noted for their UV-A protecting properties. This discovery not only expands the understanding of marine-derived biochemicals but also opens up possibilities for their application in protecting against UV radiation. The elucidation of the structures of these compounds provides a foundation for understanding their UV protective mechanisms and potential therapeutic applications (Zhang et al., 2008).

Neuroprotective Potential

Recent research has revealed a novel aspect of Circumdatin D, a closely related analog of Circumdatin C, in neuroprotection. It was found to attenuate pro-inflammatory responses and downregulate acetylcholinesterase activity, both in vitro and in vivo. This alkaloid exhibited potent inhibition against lipopolysaccharide-induced nitric oxide production and activation of NF-κB report gene, along with anti-acetylcholinesterase activities. Such findings suggest that Circumdatin alkaloids, including Circumdatin C, could hold significant potential in neuroprotective strategies, particularly in conditions like Alzheimer's disease where systemic inflammation and acetylcholinesterase activity are involved (Zhang, Hu, Liu, Huang, & Lin, 2020).

properties

Product Name

Circumdatin C

Molecular Formula

C17H13N3O3

Molecular Weight

307.3 g/mol

IUPAC Name

(7S)-3-hydroxy-7-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

InChI

InChI=1S/C17H13N3O3/c1-9-15-19-13-5-3-2-4-11(13)17(23)20(15)14-7-6-10(21)8-12(14)16(22)18-9/h2-9,21H,1H3,(H,18,22)/t9-/m0/s1

InChI Key

RZQWOVDHZGSLCQ-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1C2=NC3=CC=CC=C3C(=O)N2C4=C(C=C(C=C4)O)C(=O)N1

Canonical SMILES

CC1C2=NC3=CC=CC=C3C(=O)N2C4=C(C=C(C=C4)O)C(=O)N1

synonyms

circumdatin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Circumdatin C
Reactant of Route 2
Circumdatin C
Reactant of Route 3
Circumdatin C
Reactant of Route 4
Circumdatin C
Reactant of Route 5
Circumdatin C
Reactant of Route 6
Circumdatin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.